

Application Notes and Protocols: Conjugation of Cy3B NHS Ester to Oligonucleotides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3B NHS ester

Cat. No.: B15556282

[Get Quote](#)

Introduction

This document provides a detailed, step-by-step guide for the conjugation of Cy3B N-hydroxysuccinimide (NHS) ester to amino-modified oligonucleotides. Cy3B is a bright, photostable, and conformationally locked cyanine dye, making it an excellent choice for applications requiring robust fluorescence, such as single-molecule studies, FRET, and qPCR probes.^{[1][2][3]} The protocol relies on the reaction between the NHS ester of the dye and a primary aliphatic amine group on the oligonucleotide, forming a stable, covalent amide bond.^[1] ^[4] This post-synthesis labeling method allows for the site-specific incorporation of the Cy3B fluorophore.^[5] Adherence to the described procedures for reaction setup, purification, and analysis is critical for achieving high-quality, brightly fluorescent oligonucleotide probes.

Materials and Reagents

- 5'- or 3'-amino-modified oligonucleotide, desalted or purified
- **Cy3B NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate/Carbonate (pH 9.0) or 0.091 M Sodium Borate (pH 8.5).^[6] (Note: Do not use buffers containing primary amines, such as Tris^[7]).
- Precipitation Solution A: 3 M Sodium Acetate, pH 5.2^[7]

- Precipitation Solution B: 100% Ethanol, chilled to -70°C
- Wash Solution: 70% Ethanol, chilled to -20°C
- Nuclease-free water
- Microcentrifuge tubes (2 mL)
- Refrigerated centrifuge
- Laboratory shaker
- Spectrophotometer (e.g., NanoDrop)
- HPLC system with a reverse-phase C18 column (for purification and analysis)[\[8\]](#)

Experimental Protocols

This protocol is divided into four main stages: reagent preparation, the conjugation reaction, purification of the final product, and quality control analysis.

2.1 Reagent Preparation

- Amino-Modified Oligonucleotide Solution:
 - Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.0).
 - The recommended final oligonucleotide concentration is between 0.3 and 0.8 mM. For a typical 0.2 μ mole synthesis, dissolving the oligo in 0.7 mL of water followed by 0.1 mL of 10X conjugation buffer is a common starting point.[\[6\]](#)
- **Cy3B NHS Ester** Solution:
 - Crucial: NHS esters are highly susceptible to hydrolysis.[\[7\]](#) Prepare this solution immediately before starting the conjugation reaction.

- Allow the vial of **Cy3B NHS ester** to warm completely to room temperature before opening to prevent moisture condensation.
- Dissolve the **Cy3B NHS ester** in anhydrous DMSO to a final concentration of approximately 10-14 mM (e.g., 10 mg/mL).^[6] Vortex briefly to ensure it is fully dissolved.

2.2 Conjugation Reaction

- To the tube containing the amino-modified oligonucleotide solution, add the freshly prepared **Cy3B NHS ester** solution. The molar ratio of dye to oligonucleotide may need to be optimized, but a starting point of a 20:1 dye-to-oligo ratio is often effective.^[7]
- Vortex the reaction mixture gently.
- Incubate the reaction for a minimum of 2 hours at room temperature (~25°C) on a laboratory shaker.^[6] For convenience, the reaction can also proceed overnight.^[6]
- Important: Protect the reaction tube from light by wrapping it in aluminum foil to prevent photobleaching of the Cy3B dye.

2.3 Purification of Labeled Oligonucleotide

The removal of unreacted, free Cy3B dye is the most critical step for ensuring a high signal-to-noise ratio in downstream applications.^[9] HPLC is the most effective method, though ethanol precipitation can be used as a simpler, albeit less thorough, alternative.^[8]

Method 1: Ethanol Precipitation

- To the ~1 mL reaction mixture, add 60 µL of 3 M Sodium Acetate (Solution A).^[7]
- Add 1.65 mL of ice-cold 100% ethanol (Solution B).^[7]
- Vortex briefly and incubate the tube on dry ice or in a -80°C freezer for 60 minutes to precipitate the oligonucleotide.^[7]
- Centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.
- Carefully decant the supernatant, which contains the majority of the unreacted dye.

- Wash the pellet by adding 1 mL of chilled 70% ethanol. Centrifuge again for 5 minutes.
- Decant the supernatant and air-dry the pellet to remove residual ethanol. Do not over-dry.
- Resuspend the purified, labeled oligonucleotide pellet in an appropriate volume of nuclease-free water.

Method 2: High-Performance Liquid Chromatography (HPLC)

- Ion-pair reversed-phase HPLC is highly effective for separating the labeled oligonucleotide from the free dye and any unlabeled starting material.[8]
- Use a C18 column and a gradient of two mobile phases (e.g., Buffer A: 0.1 M TEAA; Buffer B: Acetonitrile).
- The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide. The small, unbound dye molecule will typically elute separately.
- Monitor the elution profile at both 260 nm (for the oligonucleotide) and 559 nm (for the Cy3B dye).[1][7]
- Collect the fraction corresponding to the dual-absorbance peak of the successfully conjugated product.
- Lyophilize or evaporate the collected fraction to obtain the purified product. Dual HPLC purification is highly recommended for the highest purity.[1][5]

2.4 Quantification and Quality Control

- Concentration Measurement:
 - Measure the absorbance of the purified solution using a spectrophotometer at 260 nm (A_{260}) and 559 nm (A_{559}).
 - Calculate the concentration of the oligonucleotide using the Beer-Lambert law and its sequence-specific extinction coefficient (ϵ_{260}).
 - The concentration of the dye can be calculated using its extinction coefficient (ϵ_{559}).

- Calculating Degree of Labeling (DOL):
 - The DOL quantifies the average number of dye molecules conjugated to each oligonucleotide.[\[4\]](#)
 - A correction factor is needed to account for the dye's absorbance at 260 nm. The formula is:
 - Corrected $A_{260} = A_{260} - (A_{559} * CF_{260})$ where CF_{260} for Cy3B is ~0.08.
 - Oligo Concentration (M) = Corrected $A_{260} / \epsilon_{260_oligo}$
 - Dye Concentration (M) = $A_{559} / \epsilon_{559_dye}$
 - DOL = Dye Concentration / Oligo Concentration

Quantitative Data Summary

Table 1: Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Oligonucleotide Conc.	0.3 - 0.8 mM	Higher concentrations can improve labeling efficiency. [7]
Conjugation Buffer pH	8.5 - 9.3	Optimal for NHS ester reaction with primary amines. [4] [7]
Reaction Temperature	Room Temperature (~25°C)	
Reaction Time	2 hours to Overnight	Overnight incubation is often more convenient. [6]

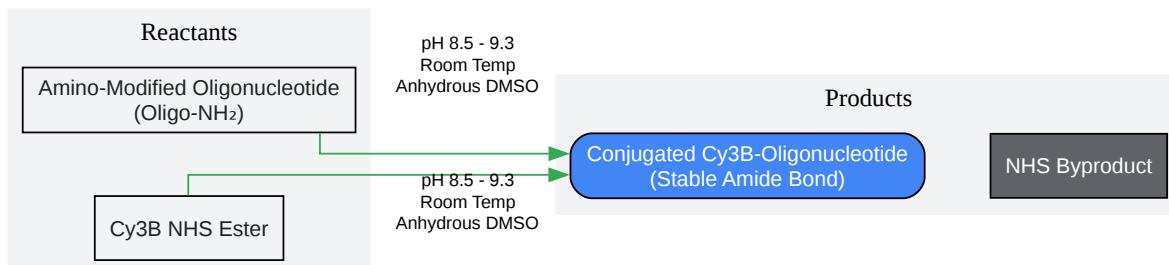
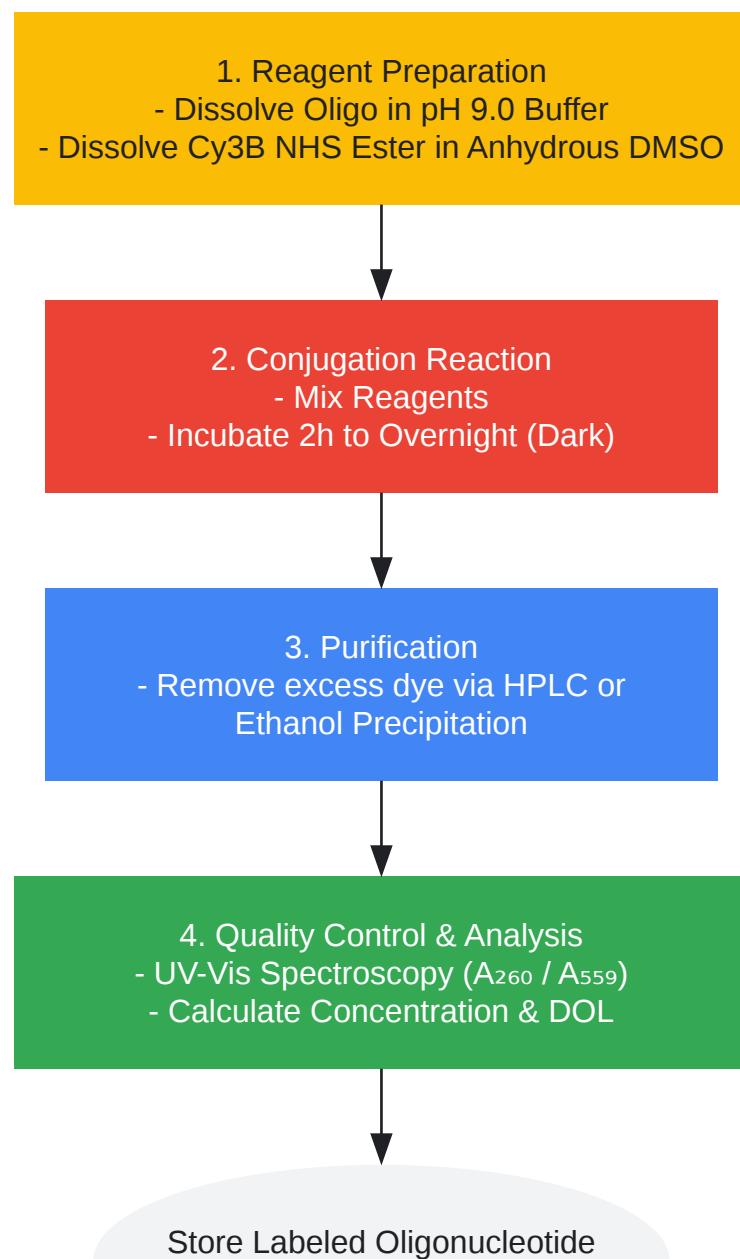

| Dye:Oligo Molar Ratio | 10:1 to 20:1 | May require optimization depending on the oligo sequence.[\[10\]](#) |

Table 2: Spectroscopic Properties of Cy3B

Property	Value	Reference
Absorbance Maximum (λ_{max})	~559 nm	[1]
Emission Maximum (λ_{em})	~570-572 nm	[1]


| Extinction Coefficient (ϵ) | ~130,000 M⁻¹cm⁻¹ at 559 nm |[\[1\]](#) |

Visualizations

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the conjugation of **Cy3B NHS ester** to an amino-modified oligonucleotide.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. Oligo Fluorescent Labeling - Bio-Synthesis, Inc. - [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Conjugation of Cy3B NHS Ester to Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556282#step-by-step-guide-for-conjugating-cy3b-nhs-ester-to-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com